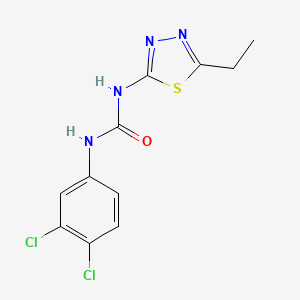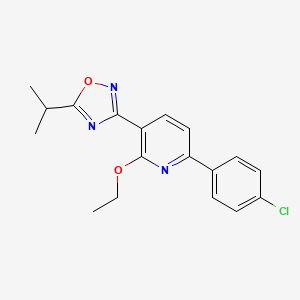
1-(3-methyl-4,5-diphenyl-2-thienyl)-1-ethanone thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methyl-4,5-diphenyl-2-thienyl)-1-ethanone thiosemicarbazone, also known as Methylphenidate thiosemicarbazone (MPTSC), is a thiosemicarbazone derivative of methylphenidate. Methylphenidate is a commonly used medication for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. MPTSC is a potential drug candidate that has shown significant promise in scientific research for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of MPTSC is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. MPTSC has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
MPTSC has been found to modulate the levels of various biochemical markers in cancer cells. It has been shown to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione (GSH) in cancer cells. MPTSC has also been found to inhibit the activity of certain enzymes, such as catalase and superoxide dismutase, which are involved in ROS detoxification.
Advantages and Limitations for Lab Experiments
One of the major advantages of MPTSC is its high potency against cancer cells, making it a potential candidate for the development of anti-cancer drugs. MPTSC is also relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, one of the limitations of MPTSC is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the research on MPTSC. One possible direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to explore the use of MPTSC in combination with other anti-cancer drugs to enhance its efficacy against cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of MPTSC and to identify potential side effects and toxicity issues.
In conclusion, MPTSC is a potential drug candidate that has shown significant promise in scientific research for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antioxidant properties. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
Synthesis Methods
MPTSC can be synthesized by reacting methylphenidate hydrochloride with thiosemicarbazide in the presence of ethanol. The reaction yields MPTSC as a white powder, which can be purified using recrystallization.
Scientific Research Applications
MPTSC has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. MPTSC has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
[(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S2/c1-13-17(15-9-5-3-6-10-15)19(16-11-7-4-8-12-16)25-18(13)14(2)22-23-20(21)24/h3-12H,1-2H3,(H3,21,23,24)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEKGEWJOSVWJR-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C(=NNC(=S)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)/C(=N/NC(=S)N)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperidine](/img/structure/B5876411.png)
![4,4'-(1,4-butanediyldinitrilo)bis(1,1,1-trifluoro-2,3-pentanedione) 3,3'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5876418.png)



![N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5876460.png)
